Benzene, 1,1'-cyclohexylidenebis-
Description
Benzene, 1,1'-cyclohexylidenebis- (C₁₈H₂₀) is a bicyclic aromatic compound consisting of two benzene rings connected by a cyclohexylidene bridge. The cyclohexylidene group introduces a sp²-hybridized carbon bridge, creating a planar conjugated system that influences electronic properties and reactivity. This compound is structurally distinct due to its rigid bicyclic framework, which impacts its steric and electronic interactions in chemical reactions. It is part of a broader class of bridged aromatic compounds used in materials science and organic synthesis for constructing stable, planar architectures .
Properties
CAS No. |
21113-55-3 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(1-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-4-10-16(11-5-1)18(14-8-3-9-15-18)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
WLHJCCUFRCTNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
trans-1,4-Diphenylcyclohexane (C₁₈H₂₀)
- Structure : Features a cyclohexane (sp³-hybridized) bridge instead of cyclohexylidene.
- Properties :
- Reduced conjugation due to the absence of a double bond in the bridge.
- Higher steric rigidity compared to the cyclohexylidene variant.
- Lower thermal stability due to weaker π-conjugation .
Hydroperoxide, 1,1'-cyclohexylidenebis- (CAS 2699-11-8)
- Structure : Cyclohexylidene bridge with hydroperoxide (-OOH) substituents.
- Properties :
- Enhanced polarity and reactivity due to peroxide groups.
- Prone to decomposition under heat/light, releasing oxygen.
- Applications: Potential initiator in polymerization reactions .
Benzene, 1,1'-(1,2-dimethyl-1,2-ethanediyl)bis- (CAS 5789-35-5)
- Structure : Ethane-derived bridge with methyl substituents.
- Properties :
- Increased steric hindrance from methyl groups.
- Reduced electronic conjugation compared to cyclohexylidene.
- Higher solubility in nonpolar solvents due to alkyl groups .
Electronic and Reactivity Comparison
| Compound | Bridge Type | Conjugation | Reactivity | Stability | Applications |
|---|---|---|---|---|---|
| Benzene, 1,1'-cyclohexylidenebis- | Cyclohexylidene (sp²) | High | Electrophilic substitution, addition | Moderate | Materials synthesis |
| trans-1,4-Diphenylcyclohexane | Cyclohexane (sp³) | Low | Limited to steric interactions | High | Rigid backbone for polymers |
| Hydroperoxide, 1,1'-cyclohexylidenebis- | Cyclohexylidene + peroxide | Moderate | Radical-initiated decomposition | Low (thermal) | Polymerization initiator |
| 1,1'-(1,2-Dimethylethanediyl)bisbenzene | Ethane (sp³) + methyl | None | Steric hindrance dominates | High | Organic intermediates |
Key Observations :
- Conjugation : The cyclohexylidene bridge in 1,1'-cyclohexylidenebisbenzene enables π-electron delocalization, enhancing resonance stabilization compared to sp³-bridged analogues. This property is critical in applications requiring electronic conductivity or UV absorption .
- Reactivity : Hydroperoxide derivatives exhibit radical-mediated decomposition, while alkyl-bridged variants (e.g., ethanediyl) are inert to electrophilic substitution due to steric shielding .
- Thermal Stability : Cyclohexane-bridged compounds (e.g., trans-1,4-diphenylcyclohexane) show higher thermal stability than cyclohexylidene derivatives, which may undergo retro-Diels-Alder reactions under extreme conditions .
Adsorption and Surface Interactions
- Benzene on Pt(111) : Adsorbs via π-bonding with a binding energy of ~1.5 eV .
- Cyclohexylidene Derivatives : The rigid bridge may reduce adsorption flexibility, leading to weaker metal-surface interactions compared to planar benzene. This is analogous to studies showing that alkyl-substituted benzenes (e.g., toluene) exhibit lower binding energies on Pt surfaces due to steric effects .
Spectroscopic and Computational Data
- Mass Spectrometry : Parent ion peaks for 1,1'-cyclohexylidenebisbenzene (m/z 236) differ significantly from hydroperoxide derivatives (e.g., m/z 180 for C₆H₁₂O₄) due to fragmentation patterns influenced by bridge stability .
- DFT Calculations : Cyclohexylidene-bridged compounds show delocalized electron density across the bridge, whereas ethanediyl-bridged analogues exhibit localized charge distribution .
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